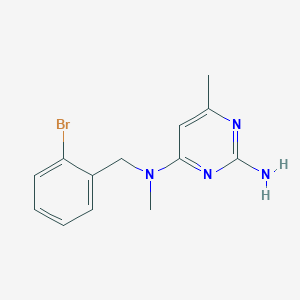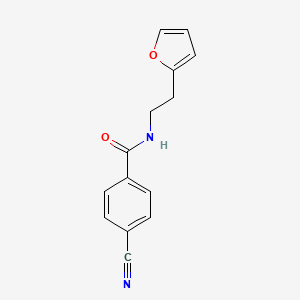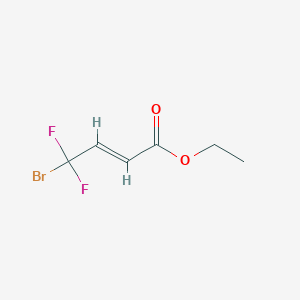
ethyl (E)-4-bromo-4,4-difluorobut-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl (E)-4-bromo-4,4-difluorobut-2-enoate is an organic compound characterized by the presence of an ethyl ester group, a bromine atom, and two fluorine atoms attached to a but-2-enoate backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (E)-4-bromo-4,4-difluorobut-2-enoate can be achieved through several methods. One common approach involves the esterification of 4-bromo-4,4-difluorobut-2-enoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the use of a Steglich esterification, which employs dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as coupling agents. This method is advantageous due to its mild reaction conditions and high yields .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve product purity.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl (E)-4-bromo-4,4-difluorobut-2-enoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation: Oxidation of the compound can yield carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Nucleophilic Substitution: Typical reagents include sodium alkoxides or amines, and the reactions are often carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is commonly used for reduction reactions.
Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions is frequently employed for oxidation reactions.
Major Products Formed
Nucleophilic Substitution: Substituted ethyl 4,4-difluorobut-2-enoates.
Reduction: Ethyl 4,4-difluorobut-2-en-1-ol.
Oxidation: Ethyl 4,4-difluorobut-2-enoic acid.
Applications De Recherche Scientifique
Ethyl (E)-4-bromo-4,4-difluorobut-2-enoate has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing inhibitors or modulators of specific biological pathways.
Materials Science: It can be used in the development of novel materials with specific properties, such as fluorinated polymers or advanced coatings.
Mécanisme D'action
The mechanism of action of ethyl (E)-4-bromo-4,4-difluorobut-2-enoate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of fluorine atoms can enhance the compound’s metabolic stability and bioavailability, making it a valuable scaffold for drug design.
Comparaison Avec Des Composés Similaires
Ethyl (E)-4-bromo-4,4-difluorobut-2-enoate can be compared with other similar compounds such as:
Ethyl 4-bromo-4,4-difluorobut-2-enoate: Lacks the (E)-configuration, which can affect its reactivity and biological activity.
Ethyl 4-chloro-4,4-difluorobut-2-enoate: Substitution of bromine with chlorine can lead to differences in reactivity and physicochemical properties.
Ethyl 4-bromo-4,4-difluorobut-2-enoic acid: The acid form of the compound, which can be used as a precursor in esterification reactions.
Propriétés
Formule moléculaire |
C6H7BrF2O2 |
|---|---|
Poids moléculaire |
229.02 g/mol |
Nom IUPAC |
ethyl (E)-4-bromo-4,4-difluorobut-2-enoate |
InChI |
InChI=1S/C6H7BrF2O2/c1-2-11-5(10)3-4-6(7,8)9/h3-4H,2H2,1H3/b4-3+ |
Clé InChI |
IMADYRJPXCRICY-ONEGZZNKSA-N |
SMILES isomérique |
CCOC(=O)/C=C/C(F)(F)Br |
SMILES canonique |
CCOC(=O)C=CC(F)(F)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


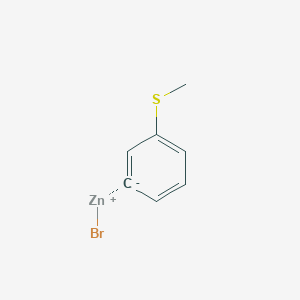
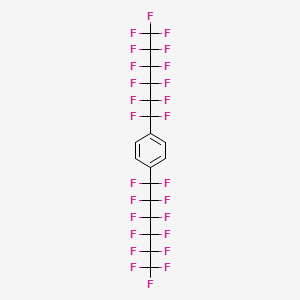
![3-[(1H-ImidaZol-1-ylmethyl)]phenylZinc bromide](/img/structure/B14888591.png)
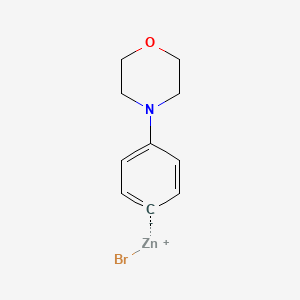
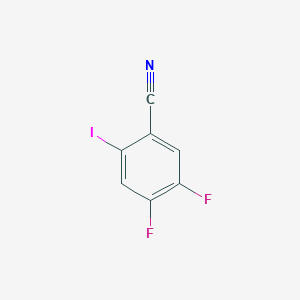
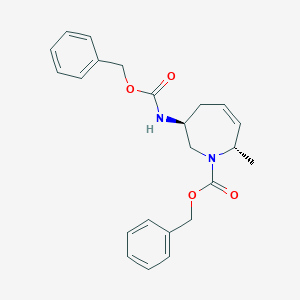

![2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)-2-azabicyclo[2.2.2]octane](/img/structure/B14888615.png)
![1-(Imidazo[1,5-a]pyridin-3-yl)-3-(methylthio)propan-1-amine](/img/structure/B14888624.png)
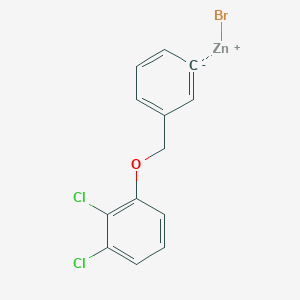
![tert-Butyl (R)-6-amino-2-azaspiro[3.4]octane-2-carboxylate hydrochloride](/img/structure/B14888632.png)
![tert-Butyl 7-bromo-5-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate](/img/structure/B14888635.png)
